molecular formula C14H12O2 B6370895 5-(2-Formylphenyl)-3-methylphenol CAS No. 1261945-60-1

5-(2-Formylphenyl)-3-methylphenol

Cat. No.: B6370895
CAS No.: 1261945-60-1
M. Wt: 212.24 g/mol
InChI Key: ONNBDFLOSCIICZ-UHFFFAOYSA-N
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Description

5-(2-Formylphenyl)-3-methylphenol is a phenolic compound featuring a 3-methylphenol core substituted at the 5-position with a 2-formylphenyl group.

Properties

IUPAC Name

2-(3-hydroxy-5-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-12(8-13(16)7-10)14-5-3-2-4-11(14)9-15/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNBDFLOSCIICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683700
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-60-1
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Formylphenyl)-3-methylphenol can be achieved through several synthetic routes. One common method involves the formylation of 3-methylphenol (m-cresol) using a Vilsmeier-Haack reaction. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to introduce the formyl group at the ortho position relative to the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Formylphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (–CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products Formed

    Oxidation: 5-(2-Carboxyphenyl)-3-methylphenol.

    Reduction: 5-(2-Hydroxymethylphenyl)-3-methylphenol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Formylphenyl)-3-methylphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 5-(2-Formylphenyl)-3-methylphenol depends on its specific application. In biological systems, it may interact with cellular components through its formyl and hydroxyl groups, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 5-(2-Formylphenyl)-3-methylphenol and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
5-((2-Formylphenyl)amino)-5-oxopentanoic acid C₁₂H₁₃NO₄ 235.24 2-Formylphenyl, carboxylic acid Purity: 95%, solid at RT
5-(3-Fluoro-4-methylphenyl)-3-methylphenol C₁₄H₁₃FO 216.25 3-Fluoro-4-methylphenyl, methylphenol Likely enhanced lipophilicity
3-(2-Formylphenyl)benzoic acid C₁₄H₁₀O₃ 226.23 2-Formylphenyl, benzoic acid Acidic solubility, hazardous
Formaldehyde/3-methylphenol/naphthalenesulfonyl chloride C₁₈H₁₅ClN₂O₅S 406.84 Sulfonyl chloride, methylphenol High reactivity in sulfonylation

Key Observations:

  • Reactivity: The aldehyde group in this compound enables condensation reactions, similar to 5-((2-formylphenyl)amino)-5-oxopentanoic acid, which forms amide linkages . In contrast, sulfonyl chloride derivatives (e.g., ) exhibit electrophilic reactivity.
  • Solubility and Stability: The methylphenol group enhances hydrophobicity compared to carboxylic acid analogs (e.g., ), which may improve membrane permeability in biological systems. Fluorinated analogs (e.g., ) likely exhibit greater metabolic stability due to the fluorine atom’s electronegativity.

Physicochemical and Spectroscopic Properties

  • Melting Points: Analogous compounds like 4-((2-formylphenyl)amino)-4-oxobutanoic acid melt at 123–125°C , suggesting that this compound may have a similar range.
  • Spectroscopy: ¹H NMR of related compounds (e.g., 5-((2-formylphenyl)amino)-5-oxopentanoic acid) shows characteristic aldehyde proton signals at δ 9.8–10.2 ppm and aromatic protons between δ 7.0–8.5 ppm .

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